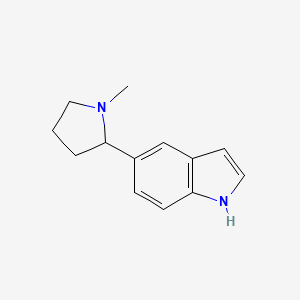

5-(1-Methylpyrrolidin-2-yl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

5-(1-methylpyrrolidin-2-yl)-1H-indole |

InChI |

InChI=1S/C13H16N2/c1-15-8-2-3-13(15)11-4-5-12-10(9-11)6-7-14-12/h4-7,9,13-14H,2-3,8H2,1H3 |

InChI Key |

VGTWTHZUHFDFKP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1C2=CC3=C(C=C2)NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 1 Methylpyrrolidin 2 Yl 1h Indole and Analogues

Strategies for Indole (B1671886) Ring Construction in the Presence of Pyrrolidine (B122466) Moieties

The construction of the indole nucleus is a foundational aspect of synthesizing the target compound. When a pyrrolidine moiety is already present or introduced concurrently, specific synthetic considerations are necessary. One common approach involves the Fischer indole synthesis, which can be adapted to accommodate pyrrolidine-containing precursors. For instance, the synthesis of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole, a related structure, has been achieved from 4-bromoaniline (B143363) through a multi-step synthesis that incorporates a Japp-Klingemann reaction followed by Fischer indole cyclization. iajps.com

Another versatile strategy is the use of pre-functionalized indole building blocks. For example, vinamidinium salts and 3-chloroenals containing an indole group can serve as scaffolds for the regiocontrolled construction of more complex indole-appended heterocycles like pyrimidines and pyrazoles. researchgate.net These methods provide a modular approach to building the indole core while allowing for the later introduction or presence of the pyrrolidine substituent.

Introduction of the 1-Methylpyrrolidin-2-yl Moiety at the Indole C-5 Position

A key step in the synthesis of the title compound is the introduction of the 1-methylpyrrolidin-2-yl group at the C-5 position of the indole ring. This is often accomplished through cross-coupling reactions on a pre-formed indole nucleus. A common precursor for this transformation is a 5-bromoindole (B119039) derivative. The synthesis frequently starts with the bromination of the indole at the 5-position using reagents like N-bromosuccinimide (NBS). vulcanchem.com

Following bromination, the pyrrolidine moiety can be introduced via a nucleophilic substitution or a Buchwald-Hartwig amination reaction. vulcanchem.com The chirality of the final product can be controlled by using an enantiomerically pure (R)- or (S)-pyrrolidine precursor. vulcanchem.com Subsequent N-methylation of the pyrrolidine nitrogen, if not already methylated, and the indole nitrogen completes the synthesis of 5-(1-Methylpyrrolidin-2-yl)-1H-indole. vulcanchem.com

Stereoselective Synthetic Routes to Chiral Indole-Pyrrolidine Structures

The stereochemistry of the pyrrolidine ring significantly impacts the biological activity of indole-pyrrolidine compounds. vulcanchem.com Therefore, developing stereoselective synthetic routes is of paramount importance.

Enantioselective Approaches to (R)- and (S)-Isomers of Related Compounds

The synthesis of specific enantiomers, such as the (R)- and (S)-isomers of related indole-pyrrolidine structures, often relies on the use of chiral starting materials or chiral catalysts. A prevalent method involves starting with enantiomerically pure proline or its derivatives. For instance, Boc-protected trans-4-hydroxy-L-proline can be used as a chiral precursor for the synthesis of pyrrolidine derivatives. mdpi.com

Biocatalysis offers a powerful tool for establishing chirality. Engineered enzymes, such as evolved cytochrome P411 variants, can catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines and indolines with high enantioselectivity. acs.orgnih.gov This "new-to-nature" biocatalysis provides a direct and efficient route to chiral N-heterocycles. nih.gov For example, directed evolution of a cytochrome P411 enzyme has yielded variants capable of synthesizing pyrrolidine derivatives with good enantioselectivity. acs.orgnih.gov

Organocatalysis also provides a robust platform for the enantioselective synthesis of pyrrolidine-containing structures. The conjugate addition of aldehydes to nitro-olefins containing oxetane (B1205548) or azetidine (B1206935) motifs, catalyzed by organocatalysts like the Hayashi-Jørgensen catalyst, can produce intermediates that are then cyclized to form spirocyclic pyrrolidine derivatives with high enantiomeric excess. thieme-connect.de

| Catalyst/Method | Substrate Type | Product Type | Enantioselectivity (er) | Yield (%) |

| Evolved Cytochrome P411 (P411-PYS-5149) | Aryl Azides | Chiral Pyrrolidines | up to 99:1 | up to 67 |

| Evolved Cytochrome P411 (P411-INS-5151) | Aryl Azides | Chiral Indolines | 92:8 | 64 |

| Hayashi-Jørgensen Catalyst | Aldehydes and Nitro-olefins | Spirocyclic Pyrrolidines | up to 98% ee | up to 94 |

Transition-Metal Catalyzed Coupling Reactions in Indole Functionalization

Transition-metal catalysis is a cornerstone of modern organic synthesis and plays a crucial role in the functionalization of indoles. nih.govscite.ai Catalysts based on palladium, rhodium, copper, and other metals enable the regioselective formation of C-C and C-X bonds on the indole nucleus. nih.gov These methods are advantageous due to their step and atom economy. nih.gov

The regioselectivity of these reactions (e.g., at the C2, C3, or positions on the benzene (B151609) ring) can often be controlled by the choice of catalyst, directing group, and reaction conditions. nih.govacs.orgacs.org For instance, iridium-catalyzed C-H heteroarylation of indoles can be directed to either the C2 or C4 position by tuning the C-H metalation pathway through the judicious choice of oxidants. acs.org

Heck Reactions in C-C Bond Formation for Indole Derivatives

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation in the synthesis of indole derivatives. organic-chemistry.org This reaction has been successfully applied to the functionalization of halo-indoles. nih.gov For example, the Heck cross-coupling of 5-bromoindoles with various alkenes using a Na₂PdCl₄/sSPhos catalytic system in aqueous media proceeds with high yields. nih.gov

The Heck reaction can also be part of a domino sequence, allowing for the construction of complex polycyclic structures. Enantioselective dearomative Heck reactions of indoles have been developed, leading to chiral indolines. acs.org Furthermore, intramolecular Heck reactions of iodoindole derivatives have been utilized for the synthesis of β- and γ-carbolinones. researchgate.net A photo-induced, metal-free reductive Heck cyclization of indole derivatives has also been reported for preparing polycyclic indolinyl compounds. nih.gov

| Catalyst System | Substrates | Product | Key Features |

| Na₂PdCl₄/sSPhos | 5-Bromoindoles and Alkenes | 5-Vinylindoles | High yields, aqueous conditions |

| Palladium(0) | Iodoindole-amides | β- and γ-Carbolinones | Intramolecular cyclization |

| Photo-induced | N-Benzoylindoles | Polycyclic Indolinyls | Metal- and photocatalyst-free |

Multi-Step Synthesis Strategies from Precursors

The synthesis of this compound and its analogs often involves multi-step sequences starting from readily available precursors. A common strategy for a key intermediate, (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole (BIP), begins with 4-bromoaniline. iajps.com Another important precursor, (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl (B1604629) ester, can be prepared via a Grignard reaction. google.com This intermediate is then reduced to afford BIP. google.com

A patent describes a process for preparing BIP by reacting (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester with reducing agents such as sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA). google.com The reaction conditions, including the solvent and temperature, are optimized to achieve good yields. google.com Purification of the final product and intermediates can be challenging, often requiring techniques like crystallization or preparative HPLC to achieve high purity. vulcanchem.com

| Starting Material | Key Intermediate | Final Product (Analog) |

| 4-Bromoaniline | (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole | Substituted Indole Derivatives |

| (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester | (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole (BIP) | Eletriptan |

Synthesis from 4-Bromo Aniline (B41778) Precursors

A notable multistep synthetic route to produce the core structure of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole commences with 4-bromo aniline. iajps.com This approach leverages classical indole synthesis reactions to construct the bicyclic indole system, followed by the introduction of the N-methylpyrrolidine moiety. While the specific details of the multi-step synthesis starting from 4-bromo aniline are part of a broader synthetic strategy, the key transformation involves the formation of the indole ring, a fundamental process in heterocyclic chemistry. iajps.com The Japp-Klingemann and Fischer indole cyclization reactions are pertinent examples of methods that can be employed to construct indole rings from aniline precursors. iajps.com

Synthetic Pathways Involving 5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole Intermediates

The compound (R)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, also known as BIP, is a pivotal intermediate in the synthesis of various derivatives. chemicalbook.comgoogle.com Several synthetic pathways focus on the preparation and subsequent functionalization of this key molecule.

One common strategy begins with 5-bromoindole. The synthesis of (R)-3-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole can be achieved by reacting 5-bromoindole with N-benzyloxycarbonyl prolyloyl chloride in the presence of aluminum trichloride. chemicalbook.com This intermediate is then subjected to reduction to yield the desired (R)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole. google.com A variety of reducing agents can be employed for this transformation, including sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA), lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride, lithium tri-tert-butoxyaluminum hydride, and diisobutylaluminium hydride. google.com

The reaction conditions for the reduction step are critical for achieving high yield and purity. The choice of solvent, temperature, and workup procedure all play a significant role. For instance, the reduction of (R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester using SDMA can be performed in a mixture of toluene (B28343) and tetrahydrofuran. google.com The reaction is typically carried out at a controlled temperature, followed by quenching with an aqueous base. google.com Purification of the crude product often involves crystallization from solvents like toluene or ethyl acetate (B1210297) to remove impurities. google.comgoogle.com

The following table summarizes representative reaction conditions for the synthesis of (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole from its N-benzyloxycarbonyl protected precursor:

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| SDMA | Toluene/THF | 30-40 | 86 | 97.7 | google.com |

| SDMA | MTBE | 30-40 | - | 93.0 | google.com |

| AlCl₃ / N-benzyloxycarbonyl prolyloyl chloride (for precursor synthesis) | Dichloromethane | 0-5 | 83 | 99.2 | chemicalbook.com |

Subsequent electrophilic substitution at the N1 position of the indole ring of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole with various halides allows for the synthesis of a range of N-substituted derivatives. iajps.com This reaction is typically carried out in a suitable solvent such as 1,4-dioxane (B91453) in the presence of a base like potassium carbonate. iajps.com

Parallel Synthesis Techniques for Indole-Pyrrolidine Libraries

The indole-pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the generation of libraries of related compounds is a key strategy in drug discovery. Parallel synthesis techniques, which allow for the simultaneous creation of multiple compounds, are well-suited for this purpose. nih.govuniroma1.it These methods often integrate automated or semi-automated platforms to expedite the synthesis and purification of compound libraries. researchgate.net

The development of focused libraries of drug-like molecules often employs a combination of synthetic approaches. nih.gov For instance, the assembly of trisubstituted pyrrolidine libraries has been successfully achieved using a blend of flow chemistry and traditional batch methods. nih.govresearchgate.net This integrated approach leverages the efficiency of microreactor technologies for certain synthetic steps while utilizing classical parallel synthesis for others. nih.gov

In the context of indole-pyrrolidine libraries, a divergent synthetic strategy can be employed. This involves creating a common intermediate that can be diversified in the final steps to generate a library of analogues. The synthesis of a library of chiral pentaamines and pyrrolidine-containing bis-heterocyclic compounds highlights the power of using multiple scaffolds and building blocks to achieve double diversity. daneshyari.com

A general workflow for the parallel synthesis of an indole-pyrrolidine library might involve the following key stages:

| Stage | Description | Techniques |

| Scaffold Synthesis | Preparation of a common indole-pyrrolidine core structure, potentially with protecting groups to allow for selective functionalization. | Batch synthesis, multi-step synthesis. |

| Diversification | Reaction of the core scaffold with a variety of building blocks (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) in a parallel format. | Automated liquid handlers, reaction blocks for parallel heating and stirring. |

| Work-up and Purification | Removal of excess reagents and by-products from each reaction well. | Solid-phase extraction (SPE), preparative HPLC. |

| Analysis | Confirmation of the structure and purity of the library members. | LC-MS, NMR. |

This approach enables the rapid generation of a multitude of structurally related compounds, which can then be screened for biological activity, accelerating the identification of new lead compounds. uniroma1.it

Advanced Characterization and Analytical Methodologies for Indole Pyrrolidine Structures

Spectroscopic Techniques in Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, 3-methyl-5-nitro-1H-indole, specific proton signals are observed. For instance, the proton at the 8-position (H-8) appears as a doublet at 8.57 ppm, while the indole (B1671886) NH proton shows as a singlet at 8.52 ppm. The proton at the 6-position (H-6) is observed as a doublet of doublets at 8.11 ppm, and the proton at the 4-position (H-4) is a doublet at 7.38 ppm. The proton at the 2-position (H-2) gives a singlet at 7.14 ppm, and the methyl group protons appear as a singlet at 2.39 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon skeleton. For 3-methyl-5-nitro-1H-indole, the carbon signals are assigned as follows: C-7a at 141.53 ppm, C-5 at 139.34 ppm, C-3a at 127.91 ppm, C-2 at 124.72 ppm, C-6 at 117.69 ppm, C-4 at 116.45 ppm, C-3 at 114.53 ppm, C-7 at 110.96 ppm, and the methyl carbon at 9.58 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Indole

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 8-H | 8.57 (d, J = 1.9 Hz) | - |

| NH | 8.52 (s) | - |

| 6-H | 8.11 (dd, J = 8.9, 2.1 Hz) | 117.69 |

| 4-H | 7.38 (d, J = 9.0 Hz) | 116.45 |

| 2-H | 7.14 (s) | 124.72 |

| CH₃ | 2.39 (s) | 9.58 |

| C-7a | - | 141.53 |

| C-5 | - | 139.34 |

| C-3a | - | 127.91 |

| C-3 | - | 114.53 |

| C-7 | - | 110.96 |

Data for 3-methyl-5-nitro-1H-indole. rsc.org

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of indole derivatives, the IR spectrum of 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one showed characteristic bands for the N-H group at 3444 and 3159 cm⁻¹, a C=O bond at 1635 cm⁻¹, and C=N and C=C double bonds in the range of 1573–1614 cm⁻¹. mdpi.com For 5-(1-Methylpyrrolidin-2-yl)-1H-indole, one would expect to observe characteristic peaks for the N-H stretch of the indole ring, C-H stretches of the aromatic and aliphatic portions, and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For instance, the predicted monoisotopic mass for a related compound, 5-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole, is 214.147 Da. uni.lu High-resolution mass spectrometry (HRMS) can further confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For example, the analysis of 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one by HRMS established its chemical formula. mdpi.com

Table 2: Predicted m/z Values for Adducts of 5-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 215.15428 |

| [M+Na]⁺ | 237.13622 |

| [M-H]⁻ | 213.13972 |

| [M+NH₄]⁺ | 232.18082 |

| [M+K]⁺ | 253.11016 |

Data from PubChemLite. uni.lu

Chromatographic Methods for Purity and Identity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods used for this purpose.

High Performance Liquid Chromatography (HPLC) for Compound Purity and Impurity Profiling

HPLC is a widely used technique for the determination of compound purity and for identifying and quantifying impurities. A validated reverse-phase HPLC (RP-HPLC) method was described for the purity evaluation of a related compound, using an octadecyl column and an eluent mixture of acetonitrile (B52724) and phosphate (B84403) buffer. ptfarm.pl This method was validated for selectivity, precision, accuracy, and linearity. ptfarm.pl For this compound, a similar RP-HPLC method could be developed. The retention time of the main peak would serve as an identifier for the compound, while the area of this peak relative to the total area of all peaks would determine its purity. Impurity profiling involves identifying and quantifying any minor peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase, leading to higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a particularly powerful tool for the analysis of indole alkaloids. nih.gov For complex mixtures containing indole derivatives, UPLC can provide superior separation of closely related compounds, enabling more accurate purity assessment and impurity profiling. nih.govresearchgate.net The optimization of mobile phase pH is often crucial for achieving good peak symmetry and resolution for indole-containing compounds. nih.gov

Enantiomeric Purity Determination Methods

The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules such as this compound. The spatial arrangement of substituents around a stereocenter can significantly influence the pharmacological and toxicological properties of a compound. Therefore, robust analytical methods are required to separate and quantify the individual enantiomers. For indole-pyrrolidine structures, the primary techniques employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). The choice of CSP is crucial for achieving successful separation. For tryptamine (B22526) derivatives, which share the indole core with this compound, various CSPs have been successfully utilized. japsonline.comproquest.com

One common approach involves the use of polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, which are coated or bonded to a silica (B1680970) support. nih.govphenomenex.com These CSPs can offer a broad range of enantioselectivity for a variety of compounds. For instance, a study on the chiral separation of synthetic tryptamines demonstrated the effectiveness of an Astec® Cyclobond I™ 2000 column, which contains β-cyclodextrin as the chiral selector. japsonline.com The separation is based on the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) cavity and the enantiomers. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. A baseline separation, indicated by a resolution factor (Rs) of ≥1.5, signifies that the two enantiomer peaks are well resolved. nih.gov

The mobile phase composition, including the type of organic modifier, its concentration, and the pH, plays a significant role in optimizing the separation. nih.gov For tryptamine-like compounds, mobile phases often consist of a mixture of an organic solvent like methanol (B129727) or acetonitrile and an aqueous buffer. japsonline.comproquest.com The use of additives such as triethylammonium (B8662869) acetate (B1210297) (TEAA) can improve peak shape and resolution. japsonline.com

Table 1: Representative HPLC Conditions for Chiral Separation of Indole-Alkaloid Analogs

| Parameter | Condition | Reference |

| Column | Astec® Cyclobond I™ 2000, 250 mm x 4.6 mm | japsonline.com |

| Mobile Phase | 1% TEAA (pH 4.1): Methanol (99:1) | japsonline.com |

| Flow Rate | 0.6 mL/min | japsonline.com |

| Temperature | 25°C | japsonline.com |

| Detection | UV at 240 nm | japsonline.com |

| Column | Lux® 3 µm AMP | phenomenex.com |

| Mobile Phase | Isocratic | nih.gov |

| Detection | LC-MS/MS | nih.gov |

This table presents representative conditions and is not specific to this compound but to analogous structures.

Capillary Electrophoresis (CE)

Capillary Electrophoresis has emerged as a high-efficiency separation technique for determining the enantiomeric purity of a wide range of compounds, including alkaloids. mdpi.comresearchgate.net In chiral CE, a chiral selector is added to the background electrolyte (BGE). mdpi.comnih.gov The separation is based on the differential mobility of the diastereomeric complexes formed between the enantiomers and the chiral selector in an electric field.

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their versatility and ability to form inclusion complexes with a variety of molecules. mdpi.comnih.gov For compounds with a pyrrolidine (B122466) ring, such as nicotine (B1678760) and its analogs, various cyclodextrins have proven effective. nih.gov The choice of cyclodextrin, its concentration, the pH of the BGE, and the applied voltage are all critical parameters that need to be optimized for a successful separation.

The use of a dual chiral selector system, for example, combining a cyclodextrin with a chiral ionic liquid, can sometimes enhance enantiomeric resolution. mdpi.com The detection in CE is typically performed using UV-Vis spectroscopy, though coupling with mass spectrometry (CE-MS) provides higher sensitivity and structural information. researchgate.net

Table 2: Illustrative Capillary Electrophoresis Parameters for Chiral Separation of Nicotine Analogs

| Parameter | Condition | Reference |

| Chiral Selector | β-cyclodextrin | mdpi.com |

| Background Electrolyte | Phosphate buffer | researchgate.net |

| Detection Potential | 1.20 V | researchgate.net |

| Separation Voltage | 16 kV | researchgate.net |

| Detection | Electrochemical | researchgate.net |

This table provides illustrative parameters for related structures, not specifically for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be a powerful tool for determining enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.gov When a chiral analyte is dissolved in a solution containing a CSA, transient diastereomeric complexes are formed. koreascience.krnih.gov These complexes have different magnetic environments, which can lead to separate signals for the corresponding protons in the ¹H NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the analyte. koreascience.kr

The selection of an appropriate CSA is crucial and depends on the functional groups present in the analyte. nih.govunipi.itacs.org The CSA should have a structure that allows for specific interactions, such as hydrogen bonding or π-π stacking, with the enantiomers of the analyte, leading to significant chemical shift differences. nih.gov For indole-containing compounds, CSAs with aromatic moieties can be particularly effective due to potential π-π interactions with the indole ring. koreascience.kr

The advantage of using CSAs is that it is a non-destructive method and does not require the separation of the enantiomers. nih.gov However, achieving sufficient separation of the NMR signals can be challenging and often requires careful optimization of the solvent, temperature, and the relative concentrations of the analyte and the CSA.

Structure Activity Relationship Sar Studies of 5 1 Methylpyrrolidin 2 Yl 1h Indole Analogues

Influence of Substitutions on the Indole (B1671886) Ring System

The indole nucleus serves as a versatile scaffold in medicinal chemistry, and substitutions on this ring system are a key strategy for fine-tuning pharmacological properties. researchgate.netchula.ac.thrsc.org The position and nature of these substituents can dramatically alter a compound's efficacy and selectivity.

Role of Substituents at Indole Nitrogen (N-1)

The nitrogen atom of the indole ring (N-1) is a common site for modification in SAR studies. The presence and nature of a substituent at this position can significantly impact biological activity. For instance, N-substituted indole derivatives have demonstrated a wide array of biological effects, including anti-inflammatory and antimicrobial properties. nih.gov Studies have shown that substituting the indole nitrogen can lead to compounds with varied activities. nih.gov In some series, indole derivatives with tertiary amino and phenyl groups at the N-1 position have shown notable activity against specific pathogens. nih.gov The introduction of groups like methylsulfonyl can also be a key modification. In the development of myeloid cell leukemia-1 (Mcl-1) inhibitors, a novel N-substituted indole scaffold was discovered that interferes with Mcl-1 binding. nih.gov This highlights that the N-1 position is not merely a point for synthetic attachment but an active participant in molecular interactions.

Effects of Substitutions at the Indole C-3 Position (e.g., methylene (B1212753) linker variations)

The C-3 position of the indole ring is highly reactive and a critical site for functionalization. quora.com The natural alkaloid gramine, which features a dimethylaminomethyl group at C-3, is often used as a starting point for synthesizing new derivatives. nih.gov The linker at this position, often a methylene bridge, connects the indole core to other chemical moieties and its characteristics are pivotal for activity.

Modulation of Activity via Substituents at the Indole C-5 Position (e.g., sulfonyl, bromo, tetrahydropyridine (B1245486) groups)

The C-5 position of the indole ring is another key site for modification that can significantly modulate biological activity.

Bromo Group: The introduction of a bromine atom at the C-5 position has been shown to enhance the antiproliferative activity of certain indole phytoalexin derivatives. beilstein-archives.org 5-Bromoindole (B119039) is an important intermediate in the synthesis of various pharmaceutical agents, including those for cardiovascular and neurological diseases. google.com In some cases, 5-bromoindole derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, demonstrating anticancer properties. nih.gov

Sulfonyl Group: The sulfonyl group, when attached to the indole scaffold, can be a critical pharmacophore. Isatin sulphonamide derivatives, for instance, have shown potential as antiviral agents. mdpi.com While direct SAR studies on 5-sulfonyl-substituted 5-(1-Methylpyrrolidin-2-yl)-1H-indole are specific, the broader class of indole sulfonamides demonstrates the utility of this functional group in molecular design.

Tetrahydropyridine and Related Groups: While direct data on a tetrahydropyridine substituent at C-5 is specific, SAR studies on related structures provide valuable insights. For example, in a series of opioid ligands, replacing a (tetrahydronaphthalen-2-yl)methyl moiety at a key position with other groups was explored. nih.gov In a different context, a series of 5-substituted-indole-2-carboxamides were developed as dual inhibitors of EGFR and Cyclin-Dependent Kinase-2 (CDK2), where various amide-linked groups at C-5 led to potent antiproliferative agents. rsc.org These studies underscore that larger heterocyclic or carbocyclic groups at the C-5 position can be well-tolerated and can confer potent and selective biological activity.

The following table summarizes the effect of different substituents on the C-5 position of indole derivatives on their antiproliferative activity against various cancer cell lines.

| Compound Series | C-5 Substituent | Target/Assay | Activity (IC₅₀ or GI₅₀) | Source |

| Indole-2-carboxylate | -Cl (part of 5-chloro-indole core) + p-pyrrolidin-1-yl on phenethyl side chain | EGFR | 74 nM | nih.gov |

| Indole-2-carboxylate | -Cl (part of 5-chloro-indole core) + m-piperidin-1-yl on phenethyl side chain | EGFR | 68 nM | nih.gov |

| Indole-2-carboxamide | -NHCO-(4-chlorophenyl) | A549 cell line (antiproliferative) | 0.037 µM | rsc.org |

| Indole-2-carboxamide | -NHCO-(4-methoxyphenyl) | A549 cell line (antiproliferative) | 0.041 µM | rsc.org |

Impact of Pyrrolidine (B122466) Moiety Modifications

The pyrrolidine ring is a privileged scaffold in drug discovery due to its desirable physicochemical and pharmacokinetic properties. nih.govacs.org Modifications to this ring, particularly its stereochemistry, are critical for biological activity.

Chiral Influence of the Pyrrolidine Stereocenter

The pyrrolidine ring in this compound contains a chiral center at the C-2 position. The stereochemistry (R or S configuration) at this center can have a profound impact on biological activity. The introduction of a chiral pyrrolidine can enforce specific conformations that lead to enhanced selectivity for biological targets. nih.gov For example, studies on GPR40 agonists found that the stereochemistry of a pyrrolidine-containing compound could dramatically change its binding mode. nih.gov

The synthesis of enantiomerically pure compounds is crucial for evaluating these effects. Biocatalytic methods using engineered enzymes have been developed for the construction of specific chiral pyrrolidines and indolines, allowing for precise control over stereochemistry. acs.org In one study of antiproliferative agents, a derivative containing a 2-methylpyrrolidine (B1204830) moiety demonstrated promising activity, highlighting the importance of substitution patterns on the pyrrolidine ring itself. nih.gov The absolute configuration of the stereocenter often dictates how the pyrrolidine ring and its N-methyl group are oriented relative to the indole core, which in turn affects the molecule's ability to engage in specific interactions with a receptor or enzyme active site.

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional shape of a molecule is paramount for its interaction with biological macromolecules. For analogues of this compound, conformational analysis, which studies the different spatial arrangements of atoms, is key to understanding their biological recognition. mdpi.comresearchgate.net The flexibility of the bond linking the pyrrolidine and indole rings allows the molecule to adopt various conformations.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational approaches are vital for rational drug design, offering a way to visualize and analyze molecular interactions that are otherwise difficult to observe. For analogues of this compound, these methods are primarily used to understand their binding at serotonin (B10506) receptors, such as the 5-HT1A and 5-HT2A subtypes, which are implicated in mood, cognition, and various neurological disorders. nih.govrsc.org

The development of new ligands based on the this compound scaffold relies on two complementary computational strategies: ligand-based and structure-based design.

Ligand-Based Design: This approach is employed when the three-dimensional structure of the target receptor is unknown or not well-defined. It involves analyzing a set of known active and inactive molecules to build a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and ionizable groups) necessary for biological activity. For indole-based compounds, the key pharmacophoric features often include the indole nitrogen as a hydrogen bond donor, the aromatic system for π-π stacking interactions, and the basic nitrogen of the pyrrolidine ring, which is typically protonated at physiological pH and forms a crucial ionic bond. nih.govmdpi.com By comparing new virtual compounds against this model, researchers can prioritize the synthesis of molecules with a higher probability of being active.

Structure-Based Design: When a high-resolution structure of the target receptor is available—often from X-ray crystallography or cryo-electron microscopy (cryo-EM)—structure-based design becomes a powerful tool. researchgate.net This method involves docking virtual compounds directly into the receptor's binding site to predict their binding conformation and affinity. This allows for a more detailed analysis of the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and individual amino acid residues of the receptor. nih.govrsc.org For serotonin receptors, which are GPCRs, homology modeling is also frequently used to create a model of the target receptor based on the known structure of a related protein. rsc.orgmdpi.com

Molecular docking is a cornerstone of structure-based drug design, simulating the interaction between a ligand and its target protein to predict the preferred binding orientation and affinity. For analogues related to the this compound scaffold, docking studies have been instrumental in elucidating their binding modes at serotonin receptors like 5-HT1A and 5-HT2A. nih.gov

These studies consistently reveal a canonical binding pattern for serotonergic ligands. A critical anchoring interaction is an electrostatic salt bridge formed between the protonatable nitrogen atom of the ligand's side chain—in this case, the methylpyrrolidine nitrogen—and the highly conserved aspartate residue (Asp 3.32 using Ballesteros-Weinstein numbering) in transmembrane helix 3 (TM3) of the receptor. nih.govmdpi.com

Furthermore, the indole moiety of the ligand typically penetrates deep into a hydrophobic pocket within the receptor. nih.govmdpi.com This hydrophobic core is formed by several aromatic and aliphatic amino acid residues, stabilizing the ligand through van der Waals forces and π-π stacking interactions. The specific residues involved can vary between receptor subtypes, providing a basis for designing subtype-selective ligands. For example, docking studies on 5-HT1A receptors have highlighted interactions with residues such as CYS 120 and PHE 361. researchgate.net

The predictive power of these docking poses is often further validated and refined using molecular dynamics (MD) simulations. MD simulations model the movement of the ligand-receptor complex over time, providing insights into the stability of the predicted binding pose and the key interactions that maintain it. nih.govmdpi.com

Below is a table summarizing key interactions for indole-based ligands at serotonin receptors as predicted by molecular docking studies.

| Receptor Target | Key Interacting Residue | Interaction Type | Ligand Moiety Involved | Reference |

| 5-HT1A | Asp 3.32 (Asp 116) | Electrostatic (Salt Bridge) | Protonated Pyrrolidine Nitrogen | nih.govresearchgate.net |

| 5-HT1A | CYS 120 | Hydrogen Bond | Indole/Side Chain | researchgate.net |

| 5-HT1A | PHE 361 | Pi-Pi T-shaped | Indole Ring | researchgate.net |

| 5-HT2A | Asp 3.32 | Electrostatic (Salt Bridge) | Protonated Pyrrolidine Nitrogen | nih.gov |

| 5-HT2A | Multiple Residues | Hydrophobic Interactions | Indole Ring | nih.gov |

This detailed molecular insight allows medicinal chemists to rationally modify the this compound scaffold. By adding or altering substituents, they can enhance desired interactions or introduce new ones to improve binding affinity and selectivity, ultimately leading to the development of more effective and targeted therapeutics.

Pharmacological Investigations and Biological Target Identification of Indole Pyrrolidine Compounds

Serotonin (B10506) Receptor (5-HT) Ligand Activity

The structural motif of an indole (B1671886) core linked to a methylpyrrolidine group is a key feature in compounds targeting serotonin (5-HT) receptors. Research has focused on defining the affinity and selectivity of these molecules for various 5-HT receptor subtypes.

Table 1: Binding Affinity of a Related Indole-Pyrrolidine Derivative

| Compound Derivative | Target Receptors | Affinity Profile |

|---|---|---|

| (R)-3-(N-methylpyrrolidin-2-ylmethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | h5-HT1B/1D | High Affinity Ligands nih.gov |

The indole nucleus is a common feature in many ligands targeting the 5-HT6 receptor. Structure-activity relationship studies on various indole derivatives have provided insights into the molecular requirements for high-affinity binding. For instance, the contraction of a six-membered ring to a pyrrolidine (B122466) ring in certain series of compounds has been shown to result in high-affinity 5-HT6 receptor antagonists. While direct interaction data for 5-(1-Methylpyrrolidin-2-yl)-1H-indole is limited, the broader class of N-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives has demonstrated high affinity for the 5-HT6 receptor. nih.gov

Functional assays are essential to characterize the nature of the interaction of a ligand with its receptor, determining whether it acts as an agonist, antagonist, or inverse agonist. For serotonin receptors, which are predominantly G protein-coupled receptors (GPCRs), functional responses can be measured through various means, including the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. While specific cAMP modulation data for this compound is not detailed in the available research, it is a standard method for assessing the functional activity of novel ligands at 5-HT receptors. For example, in the study of 5-HT6 receptor antagonists, a cAMP assay was used to confirm the antagonistic properties of potent compounds. nih.gov

Nitric Oxide Synthase (NOS) Inhibition Studies

Recent research has identified certain indole-based compounds as inhibitors of nitric oxide synthase (NOS), with a particular focus on achieving selectivity for the neuronal isoform (nNOS).

A series of 1,5-disubstituted indole derivatives has been designed and evaluated as inhibitors of human nitric oxide synthase. nih.gov Within this series, compounds featuring an N-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)- side chain demonstrated notable inhibitory activity against the human nNOS isoform. nih.gov Specifically, the (S)-enantiomer of a closely related compound was identified as the most potent inhibitor of human nNOS in the series, with an IC50 value of 0.02 µM. nih.govresearchgate.net

A critical aspect of developing nNOS inhibitors is ensuring selectivity over the endothelial (eNOS) and inducible (iNOS) isoforms to avoid potential side effects. The aforementioned series of 1,5-disubstituted indole derivatives displayed promising selectivity profiles. nih.gov The most potent nNOS inhibitor, (S)-12, exhibited a 96-fold selectivity over eNOS and an 850-fold selectivity over iNOS. nih.govresearchgate.net This high degree of selectivity highlights the potential for developing isoform-specific inhibitors based on the indole-pyrrolidine scaffold.

Table 2: NOS Inhibition and Selectivity of a Related 1,5-Disubstituted Indole Derivative ((S)-12)

| Enzyme | IC50 (µM) | Selectivity Ratio (eNOS/nNOS) | Selectivity Ratio (iNOS/nNOS) |

|---|---|---|---|

| nNOS | 0.02 nih.govresearchgate.net | - | - |

| eNOS | Not specified | 96-fold nih.govresearchgate.net | - |

| iNOS | Not specified | - | 850-fold nih.govresearchgate.net |

Exploration of Other Enzyme Modulation and Receptor Interactions

The structural versatility of the indole scaffold allows for its interaction with a wide range of biological targets beyond its traditionally known roles. Researchers have actively investigated its potential to modulate various enzymes and receptors, leading to the discovery of novel inhibitory activities.

Cyclooxygenase Inhibition Research for Indole Derivatives

The indole scaffold is a well-established constituent in anti-inflammatory agents, with indomethacin (B1671933) being a prominent example. nih.gov Research has focused on developing new indole derivatives as selective inhibitors of cyclooxygenase-2 (COX-2) to minimize the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov

In one study, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory properties. nih.govresearchgate.net Several of these compounds demonstrated significant inhibition of inflammation. Notably, compound S3, which features a 3-nitrophenyl substitution, showed potent activity and was found to selectively inhibit COX-2 expression. nih.gov Docking studies revealed that this selectivity is likely due to the formation of hydrogen bonds with key residues, Tyr 355 and Arg 120, within the COX-2 active site, mimicking the binding of established inhibitors like indomethacin. nih.govresearchgate.net

Another investigation into a library of new indole compounds explored different substitution patterns to understand their relationship with inhibitory activity. wlv.ac.uk By modifying the N-1, C-2, C-3, and C-5 positions, researchers identified a compound with a dialkylation pattern at C-2 and C-3 that exhibited 70% inhibition of COX-2 at a concentration of 50 μM, with low corresponding COX-1 inhibition (18 ± 9%). wlv.ac.uk This selectivity was attributed to the compound adopting a "Y" shape orientation within the active site, similar to the known selective inhibitor SC-558. researchgate.net

Table 1: Cyclooxygenase (COX) Inhibition by Selected Indole Derivatives

| Compound | Structure | Inhibition (%) | Target | Concentration | Reference |

|---|---|---|---|---|---|

| Compound S3 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide | 61.99% (after 2h) | Inflammation | Not Specified | nih.gov |

| C-2/C-3 Dialkylated Indole | Not Specified | 70% | COX-2 | 50 µM | wlv.ac.uk |

| C-2/C-3 Dialkylated Indole | Not Specified | 18 ± 9% | COX-1 | 50 µM | wlv.ac.uk |

Kinase Inhibitor Studies

The indole framework is a privileged scaffold for developing kinase inhibitors, which are critical in oncology and other therapeutic areas. mdpi.comresearchgate.net Indole derivatives have been designed to target a wide array of kinases, including Casein Kinase 1 (CK1), cyclin-dependent kinases (CDKs), and receptor tyrosine kinases. nih.govmdpi.com

The versatility of the pyrrolidine ring, a key component of the titular compound, plays a crucial role in the design of kinase inhibitors. Its non-planar, sp3-hybridized structure allows for detailed exploration of three-dimensional space, and its chirality significantly influences binding to target proteins. nih.govresearchgate.net For instance, research on CK1 kinase inhibitors demonstrated that incorporating a chiral pyrrolidine scaffold could induce selectivity. Enantiopure hydroxyl-functionalized pyrrolidine derivatives showed high selectivity for CK1 when screened against a large panel of different kinases. nih.gov

Furthermore, studies on pyrimido[4,5-b]indol-4-amines have identified compounds with submicromolar inhibitory concentrations (IC₅₀) against CK1δ/ε. mdpi.com The substitution pattern on the indole ring was found to be a key determinant of activity and selectivity against different kinase targets. mdpi.com In the realm of cancer research, novel pyrrole (B145914) indolin-2-one derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2, PDGFR-β, and c-Kit kinases, with some compounds exhibiting IC₅₀ values in the low nanomolar range. researchgate.net

Table 2: Kinase Inhibitory Activity of Selected Indole and Pyrrolidine Derivatives

| Compound Class/Derivative | Target Kinase(s) | Activity | Reference |

|---|---|---|---|

| Hydroxyl-functionalized pyrrolidine derivatives | Casein Kinase 1 (CK1) | Selective inhibition | nih.gov |

| Pyrimido[4,5-b]indol-4-amine (Compound 1d) | CK1δ/ε | IC₅₀ = 0.6 µM | mdpi.com |

| Pyrrole indolin-2-one derivatives | VEGFR-2, PDGFR-β, c-Kit | Low nanomolar IC₅₀ values | researchgate.net |

| Pyrrolidine-substituted 3-amido-9-ethylcarbazole (Compound 23d) | DPP-IV | IC₅₀ = 11.32 ± 1.59 μM | nih.gov |

Investigation of Proposed Biological Mechanisms and Cellular Pathways

The pharmacological effects of indole derivatives stem from their interaction with various cellular signaling pathways. These compounds are known to influence processes ranging from inflammation and immune response to cell proliferation. nih.govresearchgate.net

Gut microbiota can metabolize the amino acid tryptophan into numerous indole derivatives, which play a significant role in modulating host biological processes. nih.gov These metabolites can influence the integrity of the gut barrier and modulate immune responses, highlighting the systemic effects of this class of compounds. news-medical.net

Specific indole derivatives have been shown to directly intervene in inflammatory signaling cascades. For example, the compound 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) was found to downregulate the expression of key inflammatory genes such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α. This demonstrates a mechanistic basis for its anti-inflammatory and protective effects in cisplatin-induced organ damage models.

The stereochemistry of the pyrrolidine ring is a critical factor in determining the biological mechanism. The spatial orientation of substituents on the pyrrolidine scaffold can dictate whether a compound acts as an agonist or an antagonist at a specific receptor. nih.gov This principle is exemplified in the development of selective estrogen receptor (ERα) degraders, where the configuration of a methyl group on the pyrrolidine ring determines the compound's functional outcome. nih.gov This highlights how subtle structural changes in indole-pyrrolidine compounds can lead to distinct interactions with cellular pathways and profoundly different biological profiles.

Medicinal Chemistry and Drug Discovery Implications of Indole Pyrrolidine Scaffolds

Rational Design of Novel Indole-Pyrrolidine Analogs

The rational design of new drug candidates based on the 5-(1-Methylpyrrolidin-2-yl)-1H-indole scaffold involves a deep understanding of its structure-activity relationships (SAR). researchgate.net Medicinal chemists employ several strategies, including bioisosteric replacement and conformational constraint, to create analogs with improved pharmacological profiles. nih.govnih.govresearchgate.net

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy to enhance potency, selectivity, or metabolic stability. nih.govmdpi.com For the indole-pyrrolidine scaffold, this could involve replacing the indole (B1671886) ring with other heterocyclic systems like benzimidazoles or modifying substituents to mimic the electronic and steric properties of the original group. nih.govnih.gov For example, replacing the indole moiety in a phosphoinositide 3-kinase delta (PI3Kδ) inhibitor with other heterocycles led to the development of a potent and selective agent for acute myeloid leukemia. nih.gov

Conformational constraint is another powerful design tool. By introducing rigidity into the flexible pyrrolidine (B122466) ring or the linker connecting it to the indole, chemists can lock the molecule into a bioactive conformation, potentially increasing affinity for the target receptor. A novel series of rigidized indolyl pyrrolidine derivatives were designed by constraining the tryptamine (B22526) nitrogen, resulting in compounds with moderate affinities for the 5-HT6 receptor. researchgate.net The creation of spirocyclic systems, where the pyrrolidine and indole rings share a common atom, is a prominent example of this approach. nih.govacs.org This strategy has led to the discovery of potent ligands for various targets, including 5-HT7 and 5-HT6 receptors. nih.govresearchgate.net

Structure-activity relationship studies systematically explore how different substituents on the indole and pyrrolidine rings influence biological activity. Key findings from various studies are summarized below.

Table 1: Structure-Activity Relationship (SAR) Insights for Indole-Pyrrolidine Analogs

| Modification Site | Substitution/Modification | Impact on Biological Activity | Target/Assay | Reference |

|---|---|---|---|---|

| Indole Ring | Substitution at the 5-position | Modification at this position with groups like oxazolidinones significantly increased selectivity for the h5-HT1D receptor. acs.org | Serotonin (B10506) Receptors | acs.org |

| Indole Ring | Linkage Isomerism (bis-indoles) | Changing the linkage from 6-6' to 5-6', 6-5', or 5-5' in bis-indole compounds reduced binding affinity and antiviral activity. nih.gov | HIV-1 gp41 | nih.gov |

| Pyrrolidine Ring | N-substitution | The presence of a 1-methyl group on the pyrrolidine is common, but substitutions with larger groups like methylbenzylamine can enhance affinity and selectivity. acs.org | Serotonin Receptors | acs.org |

| Scaffold | Spirocyclic fusion | Creation of spiro[pyrrolidine-3,3'-oxindole] scaffolds yielded potent and selective ligands for 5-HT6 and 5-HT7 receptors. nih.govresearchgate.net | Serotonin Receptors | nih.govresearchgate.net |

| Scaffold | Ring bioisosterism | Replacing the indole ring with a substituted benzene (B151609) ring is a scaffold hopping strategy used to simplify molecular structure and explore new chemical space. researchgate.net | Agrochemical Targets | researchgate.net |

Strategies for Optimizing Potency and Receptor Selectivity

Once a lead compound containing the indole-pyrrolidine core is identified, lead optimization focuses on refining its structure to maximize potency and selectivity for the intended biological target. nih.gov This is critical for developing a successful drug, as high potency translates to lower required doses, and high selectivity minimizes off-target effects and potential side effects. acs.org

A key strategy involves the targeted modification of substituents on both the indole and pyrrolidine rings. Research on serotonin receptor ligands demonstrates this principle effectively. For instance, while some compounds show little selectivity between h5-HT1D and h5-HT1B receptors, specific substitutions can dramatically shift this balance. acs.org The introduction of methylbenzylamine groups on the pyrrolidine ring of a 3-[2-(pyrrolidin-1-yl)ethyl]indole lead compound resulted in nanomolar affinity for the h5-HT1D receptor and a 100-fold increase in selectivity over the h5-HT1B receptor. acs.org Further modification of the indole 5-substituent led to even greater selectivity (up to 163-fold). acs.org

These findings suggest that the two receptor subtypes have different binding pocket topographies, which can be exploited by carefully designed ligands. acs.org Molecular docking studies often complement these synthetic efforts, providing insights into the binding modes of different analogs and helping to rationalize observed SAR. researchgate.netnih.gov For example, docking studies on spiro[pyrrolidine-3,3′-oxindoles] helped to understand the interactions necessary for 5-HT6 receptor affinity. researchgate.net

The following table presents examples of how specific structural modifications impact potency and selectivity for serotonin receptors.

Table 2: Optimization of Indole-Pyrrolidine Analogs for Serotonin Receptor Potency and Selectivity

| Compound/Modification | Target Receptor | Potency (Ki, nM) | Selectivity | Reference |

|---|---|---|---|---|

| Lead Pyrrolidine (3b) | h5-HT1D | 3.6 | 9-fold selective over h5-HT1B | acs.org |

| Pyrrolidine with Methylbenzylamine | h5-HT1D | 0.53 | 100-fold selective over h5-HT1B | acs.org |

| Oxazolidinone Analog (24a) | h5-HT1D | 0.38 | 163-fold selective over h5-HT1B | acs.org |

| Spiro[pyrrolidine-3,3′-oxindole] (6a) | 5-HT6 | 1.1 µM | Moderate selectivity over 5-HT1A, 5-HT2A, 5-HT7 | researchgate.net |

| Optimized Spiro-indoline Analog | 5-HT6 | Submicromolar | Improved selectivity | researchgate.net |

Role of Indole-Pyrrolidine Cores in Lead Identification and Optimization

The indole-pyrrolidine scaffold serves as a quintessential "privileged structure" in drug discovery, meaning it can bind to multiple, distinct biological targets with high affinity. nih.gov This versatility makes it an excellent starting point for both lead identification and subsequent optimization campaigns. nih.govnih.gov

In the initial phase of drug discovery, large libraries of compounds are often screened to find "hits"—molecules that show activity against a target of interest. Due to their proven biological relevance, indole-pyrrolidine derivatives are frequently included in these screening libraries. nih.gov

Once a hit is identified, the lead optimization process begins. This involves iterative chemical modifications of the hit structure to improve its properties, such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.gov The indole-pyrrolidine core often provides a robust framework that can be systematically decorated with various functional groups to probe the target's binding site and enhance desired pharmacological effects. nih.gov

Modern drug discovery also utilizes more targeted approaches like fragment-based drug discovery (FBDD). youtube.comyoutube.com In FBDD, small molecular fragments (e.g., an indole or a pyrrolidine) that bind weakly to the target are first identified. These fragments are then grown or linked together to create a more potent lead compound. youtube.comyoutube.com The indole-pyrrolidine motif can be seen as a successful combination of two biologically relevant fragments.

Another advanced strategy is "scaffold hopping," where a core part of a known active molecule is replaced by a chemically different but functionally similar group. researchgate.netexlibrisgroup.com This can be used to escape patent-protected chemical space, improve properties, or discover novel classes of compounds. An indole-pyrrolidine lead could be "hopped" to a benzimidazole-pyrrolidine or a similar scaffold to explore new structure-activity landscapes while aiming to retain the original biological activity. researchgate.netexlibrisgroup.com

Research on Impurities and Related Substances in Pharmaceutical Synthesis of Indole Derivatives

Ensuring the purity and quality of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. The synthesis of complex molecules like indole derivatives can generate various impurities, including starting materials, by-products, intermediates, and degradation products. google.comresearchgate.net Regulatory agencies require that these impurities be identified, quantified, and controlled within strict limits.

Research in this area focuses on two main aspects: developing robust synthetic processes that minimize impurity formation and creating sensitive analytical methods for their detection and quantification. google.com For instance, in the synthesis of 5-Bromo-3-((R)-1-methyl-pyrrolidin-2-ylmethyl)-1H-indole, a key intermediate for the antimigraine drug eletriptan, several process-related impurities have been identified. google.com These impurities can arise from incomplete reactions or side reactions during the multi-step synthesis.

Common impurities identified in the synthesis of a 5-bromo-indole-pyrrolidine intermediate include:

Des-Bromo-BIP: The analog lacking the bromine atom at the 5-position.

OH-BIP: An intermediate where a carbonyl group has been reduced to a hydroxyl group but not fully converted to the methylene (B1212753) group.

Keto-BIP: An intermediate containing a ketone functionality. google.com

The purification process, often involving crystallization from different solvents like ethyl acetate (B1210297) or toluene (B28343), is optimized to reduce these impurities to acceptable levels (e.g., below 0.1%). google.com

A variety of sophisticated analytical techniques are employed to analyze the purity of indole derivatives. researchgate.netnih.gov High-Performance Liquid Chromatography (HPLC) is a workhorse method for separating and quantifying the main compound and its impurities. oup.comnih.gov When coupled with mass spectrometry (LC-MS), it allows for the identification of unknown impurities based on their mass-to-charge ratio. nih.govanalytice.com Other valuable techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netoup.com

Table 3: Analytical Methods for Impurity Profiling of Indole Derivatives

| Analytical Technique | Application in Impurity Analysis | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the API and known/unknown impurities. Widely used for routine quality control. | researchgate.netoup.comnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification of unknown impurities by providing molecular weight and fragmentation data. Highly sensitive and selective. | nih.govanalytice.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile or semi-volatile impurities and residual solvents. | researchgate.netoup.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated impurities to confirm their chemical identity. | oup.com |

Future Directions in Research on 5 1 Methylpyrrolidin 2 Yl 1h Indole and Its Derivatives

Advanced Synthetic Methodologies for Novel Analogues

The development of novel and efficient synthetic strategies is paramount for expanding the chemical space around the 5-(1-methylpyrrolidin-2-yl)-1H-indole core. Future research will likely focus on several key areas to generate a diverse library of analogues with enhanced pharmacological properties.

One promising avenue is the exploration of late-stage functionalization techniques. These methods allow for the direct modification of complex molecular scaffolds at a late point in the synthetic sequence, bypassing the need for lengthy de novo syntheses. For the indole-pyrrolidine core, this could involve C-H activation strategies to introduce a variety of substituents at different positions on both the indole (B1671886) and pyrrolidine (B122466) rings. This approach offers a rapid way to generate structural diversity and fine-tune the biological activity of the parent compound.

Furthermore, the development of stereoselective synthetic methods will be crucial. The stereochemistry of the pyrrolidine ring and the point of its attachment to the indole nucleus can significantly influence biological activity. Future synthetic efforts will likely focus on catalytic asymmetric methods to control the absolute and relative stereochemistry of newly generated chiral centers. This will enable a more systematic exploration of the structure-activity relationships (SAR) associated with different stereoisomers.

The synthesis of constrained analogues represents another important direction. By introducing conformational constraints, such as additional rings or rigid linkers, it is possible to lock the molecule into a specific bioactive conformation. This can lead to increased potency and selectivity for a particular biological target. Flow chemistry and automated synthesis platforms are also expected to play a significant role in accelerating the synthesis and purification of novel analogues, enabling high-throughput screening and rapid SAR studies. nih.gov

Exploration of Undiscovered Pharmacological Targets

While derivatives of the indole-pyrrolidine scaffold have been investigated for their activity at various receptors and enzymes, a vast landscape of potential pharmacological targets remains unexplored. The unique structural features of this compound suggest that it could interact with a wide range of biological macromolecules.

Future research will likely employ a combination of traditional and modern approaches to identify novel targets. Phenotypic screening, where compounds are tested for their effects on cell behavior or disease models without a preconceived target, can be a powerful tool for discovering unexpected biological activities. Hits from such screens can then be subjected to target deconvolution studies to identify the specific protein or pathway responsible for the observed effect.

Chemical proteomics and affinity-based protein profiling are powerful techniques that can be used to identify the direct binding partners of a small molecule within a complex biological system. By immobilizing a derivative of this compound onto a solid support, it is possible to capture and identify its interacting proteins from cell lysates.

Moreover, a deeper understanding of the polypharmacology of indole-pyrrolidine derivatives is needed. It is increasingly recognized that the therapeutic efficacy of many drugs arises from their ability to modulate multiple targets simultaneously. A systems biology approach, combining experimental data with computational modeling, could help to unravel the complex network of interactions between these compounds and various biological pathways, potentially revealing new therapeutic opportunities for a range of diseases. mdpi.comnih.gov Recent research has highlighted the potential of indole derivatives in targeting pathways involved in cancer, infectious diseases, inflammation, and metabolic disorders. mdpi.comnih.gov

Application of Artificial Intelligence and Machine Learning in Indole-Pyrrolidine Design

One of the key applications of AI in this context is the development of quantitative structure-activity relationship (QSAR) models. mdpi.com By training ML algorithms on existing data for indole-pyrrolidine derivatives, it is possible to build models that can accurately predict the biological activity of new, untested analogues. This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest probability of success and thereby saving significant time and resources. nih.gov

Generative models, a more advanced form of AI, can be used to design entirely new molecular structures with desired properties. nih.gov These models can learn the underlying chemical rules and patterns from a given set of molecules and then generate novel structures that are predicted to be active against a specific target. This approach has the potential to uncover unprecedented chemical scaffolds that may not be accessible through traditional medicinal chemistry approaches.

Development of Next-Generation Indole-Pyrrolidine Based Chemical Probes

Chemical probes are essential tools for dissecting complex biological processes and validating new drug targets. The this compound scaffold provides an excellent starting point for the development of highly potent and selective chemical probes.

Future research in this area will focus on designing and synthesizing probes with specific functionalities. For example, the incorporation of a photo-affinity labeling group would allow for the covalent and irreversible labeling of the target protein upon photo-irradiation. This is a powerful technique for target identification and validation.

The development of fluorescently labeled derivatives of this compound will enable the visualization of the compound's distribution and localization within cells and tissues. This can provide valuable insights into its mechanism of action and help to identify its cellular targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(1-Methylpyrrolidin-2-yl)-1H-indole, and how is purity confirmed?

- Methodological Answer : A common approach involves multi-step organic reactions, such as the Mannich reaction or nucleophilic substitution. For example, piperidine or pyrrolidine derivatives can react with indole precursors in glacial acetic acid with formaldehyde to introduce the methylpyrrolidine moiety . Purification typically employs column chromatography (e.g., 70:30 ethyl acetate/hexane) . Purity is confirmed via 1H/13C NMR , 19F NMR (if fluorinated), and FAB-HRMS for molecular weight validation . Thin-layer chromatography (TLC) with appropriate Rf values is used for intermediate monitoring .

Q. How can researchers verify the structural integrity of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 9.4446 Å, b = 19.5625 Å, c = 8.6657 Å, β = 98.903°) provide unambiguous confirmation of stereochemistry and substituent positioning . Complementary techniques include FTIR for functional group analysis and HPLC-MS for purity assessment .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Key precautions include:

- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact .

- Immediate rinsing with water for eye exposure (15+ minutes) and soap for skin contact .

- Storage in anhydrous conditions at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can contradictory data in synthesis yields or reaction conditions be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading (e.g., CuI in PEG-400/DMF vs. acetic acid) , or reaction time. Systematic optimization using Design of Experiments (DoE) is recommended. For example, varying catalyst ratios (0.1–1.0 eq.) and monitoring via in-situ FTIR can identify optimal conditions . Cross-referencing NMR data with literature (e.g., δ 7.48 ppm for indole H4 protons ) helps validate intermediates.

Q. What strategies improve solubility for in vitro assays without compromising bioactivity?

- Methodological Answer : Co-solvent systems (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80) enhance aqueous solubility . Sonication (≤50°C) or micellar encapsulation (using cyclodextrins) can prevent aggregation. For pharmacokinetic studies, pro-drug modifications (e.g., acetylated derivatives) balance solubility and metabolic stability .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced enzyme inhibition?

- Methodological Answer :

- Core Modifications : Introducing electron-withdrawing groups (e.g., -F at position 5) improves binding to hydrophobic enzyme pockets .

- Side Chain Optimization : Replacing methylpyrrolidine with morpholine or piperazine alters steric bulk and hydrogen-bonding capacity .

- Bioisosteric Replacement : Substituting indole with pyrrolo[2,3-d]pyrimidine scaffolds enhances selectivity for kinases like Flt3 .

- Assays : Use IC50 profiling (e.g., Flt3 inhibition ) and molecular docking (PDB: 1-[2-fluorophenyl]pyridin-2-yl derivatives ) to prioritize candidates.

Q. What crystallographic techniques reveal conformational flexibility in solid-state structures?

- Methodological Answer : Temperature-dependent SCXRD (e.g., 100–296 K) captures torsional angles and ring puckering dynamics . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···π contacts between indole and pyrrolidine rings) . Pair distribution function (PDF) analysis complements this for amorphous phases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.